6-Pentafluoroethyl-2h-pyridazine-3-thione
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Overview
Description
6-Pentafluoroethyl-2h-pyridazine-3-thione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications . This compound features a pyridazine ring with a pentafluoroethyl group and a thione group, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentafluoroethyl-2h-pyridazine-3-thione typically involves the reaction of hydrazine derivatives with appropriate ketones or esters. One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
6-Pentafluoroethyl-2h-pyridazine-3-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
6-Pentafluoroethyl-2h-pyridazine-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-2h-pyridazine-3-thione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.
Uniqueness
6-Pentafluoroethyl-2h-pyridazine-3-thione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its pentafluoroethyl group enhances its stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H3F5N2S |
---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridazine-6-thione |
InChI |
InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-1-2-4(14)13-12-3/h1-2H,(H,13,14) |
InChI Key |
XEWZSMRRKCGDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NN=C1C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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